molecular formula C11H12Cl2N2 B1345947 4-[Bis(2-chloroethyl)amino]benzonitrile CAS No. 71601-35-9

4-[Bis(2-chloroethyl)amino]benzonitrile

Cat. No.: B1345947
CAS No.: 71601-35-9
M. Wt: 243.13 g/mol
InChI Key: VDPIEHNUNDVINZ-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]benzonitrile is a chemical compound with the molecular formula C11H12Cl2N2 and a molecular weight of 243.14 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzonitrile group and two 2-chloroethyl groups attached to an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-chloroethyl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 2-chloroethyl chloride in the presence of a base such as sodium bicarbonate . The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-chloroethyl)amino]benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the 2-chloroethyl groups are replaced by other nucleophiles.

    Oxidation Reactions: The benzonitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include azides, iodides, and thioureas.

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include primary amines.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]benzonitrile involves the alkylation of nucleophilic sites in biological molecules. The 2-chloroethyl groups can form covalent bonds with nucleophilic centers such as the nitrogen atoms in DNA bases, leading to cross-linking and disruption of DNA function. This mechanism is similar to that of other nitrogen mustard alkylating agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-chloroethyl)amino]benzonitrile is unique due to its specific structural features, such as the presence of a benzonitrile group, which can influence its reactivity and interactions with biological molecules. This structural uniqueness may confer distinct pharmacological properties compared to other alkylating agents .

Properties

IUPAC Name

4-[bis(2-chloroethyl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2/c12-5-7-15(8-6-13)11-3-1-10(9-14)2-4-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPIEHNUNDVINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221838
Record name Benzonitrile, 4-(bis(2-chloroethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71601-35-9
Record name Benzonitrile, 4-(bis(2-chloroethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071601359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC294982
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 4-(bis(2-chloroethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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